2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
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Overview
Description
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a complex organic compound that features a morpholine ring, an indole moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and decrease the reaction time .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts and solvents are likely to be applied to scale up the synthesis process for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide and N-methylmorpholine N-oxide (NMO) can be used.
Reduction: Sodium borohydride in methanol is a common reducing agent.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex polyheterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
Uniqueness
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is unique due to its combination of a morpholine ring, an indole moiety, and a sulfonyl group. This structural combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c26-21(23-17-6-2-1-3-7-17)16-31(28,29)20-14-25(19-9-5-4-8-18(19)20)15-22(27)24-10-12-30-13-11-24/h1-9,14H,10-13,15-16H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBSPUDNJSLBQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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